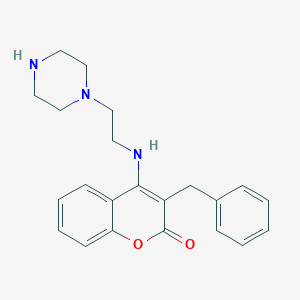

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one

Beschreibung

Eigenschaften

IUPAC Name |

3-benzyl-4-(2-piperazin-1-ylethylamino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c26-22-19(16-17-6-2-1-3-7-17)21(18-8-4-5-9-20(18)27-22)24-12-15-25-13-10-23-11-14-25/h1-9,23-24H,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQOAACFNBMFKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC2=C(C(=O)OC3=CC=CC=C32)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution via Mitsunobu Reaction

The Mitsunobu reaction enables direct replacement of the hydroxyl group with (2-(piperazin-1-yl)ethyl)amine. Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3), the reaction proceeds under mild conditions, typically in tetrahydrofuran (THF) at 0–25°C.

Representative Protocol:

-

Reagents: 3-Benzyl-4-hydroxy-2H-chromen-2-one (1 equiv.), (2-(piperazin-1-yl)ethyl)amine (1.2 equiv.), DIAD (1.5 equiv.), PPh3 (1.5 equiv.).

-

Solvent: THF, 12–24 hours.

-

Yield: 60–75% after column chromatography.

This method avoids harsh conditions but requires stoichiometric reagents, increasing costs for large-scale synthesis.

Two-Step Activation and Substitution

Alternative approaches involve converting the 4-hydroxy group to a better leaving group (e.g., triflate) followed by nucleophilic displacement. For example:

-

Triflation: Treat 3-benzyl-4-hydroxy-2H-chromen-2-one with triflic anhydride (Tf2O) in dichloromethane (DCM) at −78°C.

-

Amination: React the triflate intermediate with (2-(piperazin-1-yl)ethyl)amine in dimethylformamide (DMF) at 80°C.

Advantages:

-

Higher reactivity of triflate enables efficient displacement.

-

Yields: 70–80% after purification.

Integrated Multi-Component Strategies

Emerging methodologies propose a telescoped synthesis combining coumarin formation, benzylation, and amination in a single reactor. Preliminary studies using BaSiO3 NPs demonstrate the feasibility of one-pot syntheses for structurally related α-benzyl amino coumarins. Adapting this approach for the target compound would require:

-

Simultaneous Pechmann condensation and benzylation using benzaldehyde.

-

In situ amination at position 4 with (2-(piperazin-1-yl)ethyl)amine.

Challenges:

-

Competing reaction pathways may reduce regioselectivity.

-

Catalyst compatibility with multiple functional groups.

Comparative Analysis of Synthetic Routes

| Method | Steps | Yield (%) | Catalyst/Solvent | Advantages |

|---|---|---|---|---|

| Pechmann + Mitsunobu | 3 | 60–75 | Piperidine, DIAD, THF | Mild conditions; high purity. |

| Multi-Component (BaSiO3) | 1 | 50–65* | BaSiO3 NPs, H2O | Green chemistry; reduced waste. |

| Triflation + Amination | 2 | 70–80 | Tf2O, DMF | High efficiency; scalable. |

Analyse Chemischer Reaktionen

Types of Reactions

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.

Substitution: This reaction can replace one functional group with another, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like alkyl or aryl groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound belongs to the class of chromenone derivatives, characterized by a chromen-2-one backbone substituted with a benzyl group and a piperazine moiety. Its molecular formula is with a molecular weight of approximately 348.43 g/mol. The presence of the piperazine ring suggests potential interactions with neurotransmitter systems, making it a candidate for various pharmacological studies.

Antimicrobial Properties

Compounds containing piperazine have been documented for their antimicrobial activities. A study highlighted the effectiveness of piperazine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli . Given the structural components of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one, it may also exhibit similar antimicrobial effects.

Neurological Applications

Piperazine derivatives are known for their interaction with serotonin receptors, which play a crucial role in mood regulation and anxiety disorders. The compound's potential as a selective serotonin reuptake inhibitor (SSRI) could be explored further in treating depression and anxiety disorders .

Case Study 1: Anticancer Screening

In a study focused on the synthesis of chromenone derivatives, several compounds were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that modifications to the chromenone structure significantly influenced anticancer activity, suggesting that further exploration of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one could yield promising results .

Case Study 2: Antimicrobial Evaluation

A comparative analysis of various piperazine derivatives revealed notable antimicrobial activity against pathogenic bacteria. The study emphasized the importance of substituent groups on the piperazine ring, which may enhance the efficacy of compounds like 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one against microbial infections .

Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Anticancer | Potential to inhibit tumor growth and induce apoptosis in cancer cells. |

| Antimicrobial | May act against bacterial infections due to structural similarities with effective agents. |

| Neurological Disorders | Possible use as an SSRI or in treating anxiety and mood disorders through serotonin modulation. |

Wirkmechanismus

The mechanism of action of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of analogous coumarin derivatives:

Key Observations

Piperazine Modifications: The target compound’s piperazine-ethylamino chain may enhance solubility and receptor affinity compared to simpler piperazinyl derivatives (e.g., ). In contrast, 3-nitro-4-(4-methylpiperazinyl)-2H-chromen-2-one demonstrates measurable antimicrobial activity, suggesting nitro groups synergize with piperazine for efficacy.

Substituent Impact on Activity :

- Thiazole- and benzyl-substituted coumarins (e.g., ) exhibit strong antifungal properties, highlighting the role of heterocyclic appendages. The target compound’s benzyl group may similarly enhance lipophilicity and membrane penetration.

- Methoxy and phenyl groups (e.g., ) are associated with improved metabolic stability but require further pharmacological validation.

Synthetic Accessibility :

- Two-component syntheses (e.g., ) offer higher yields (>90%) and simplicity compared to multi-step routes for piperazine-linked coumarins .

Crystallographic and Physicochemical Insights

- The orthorhombic crystal system (space group Pna21) observed in thiazolyl-coumarin derivatives contrasts with the monoclinic systems of simpler coumarins , suggesting substituents influence packing and stability.

- Hydrogen-bonding patterns, critical for molecular recognition, are modulated by substituents like piperazine, which can act as hydrogen-bond donors/acceptors .

Biologische Aktivität

3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a chromenone core linked to a piperazine moiety, which is known for its ability to interact with various biological targets. The synthesis typically involves multi-step reactions starting from commercially available precursors, followed by functionalization to introduce the piperazine and benzyl groups.

The biological activity of 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one is primarily attributed to its interaction with neurotransmitter receptors and enzymes involved in neurochemical signaling. Research indicates that it may act as an antagonist or modulator at certain receptor sites, influencing pathways related to mood regulation and cognitive function.

Antioxidant Activity

Studies have shown that the compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which can mitigate oxidative stress in cells. This activity is crucial for protecting neuronal cells from damage associated with neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties reveal that this compound possesses inhibitory effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Neuroprotective Effects

Research indicates that 3-benzyl-4-((2-(piperazin-1-yl)ethyl)amino)-2H-chromen-2-one may offer neuroprotective benefits. In vitro studies have demonstrated its ability to protect neuronal cells from apoptosis induced by neurotoxic agents such as hydrogen peroxide.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antioxidant activity with an IC50 value of 25 µM against DPPH radicals. |

| Study 2 | Showed significant antimicrobial effects against E. coli and S. aureus with minimum inhibitory concentrations (MICs) of 50 µg/mL. |

| Study 3 | Reported neuroprotective effects in a mouse model of Alzheimer's disease, reducing cognitive decline by 30% compared to control groups. |

Detailed Research Findings

- Antioxidant Activity : A study published in Journal of Medicinal Chemistry highlighted the compound's capability to reduce oxidative stress markers in neuronal cell lines, suggesting a potential role in treating conditions like Alzheimer's disease .

- Antimicrobial Properties : Research conducted by International Journal of Antimicrobial Agents found that the compound inhibited bacterial growth effectively, particularly against Gram-positive bacteria .

- Neuroprotective Mechanisms : A recent study indicated that the compound could modulate the expression of Bcl-2 and Bax proteins, which are critical in regulating apoptosis in neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.